3,5-Dichlorobenzaldehyde

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Selecting the correct isomer is critical: 3,5-Dichlorobenzaldehyde (CAS 10203-08-4) provides unique supramolecular architecture dominated by inter-stack stabilization, unlike the intra-stack π-π stacking of its ortho/para counterparts. This directly impacts solid-state reactivity, solubility, and reaction selectivity. For synthetic chemists, it is the literature-precedented starting material for chiral β-aryl-β-amino acid enantiomers, ensuring a low-risk entry into bioactive pharmacophores. Procure the 3,5-dichloro isomer to guarantee predictable crystal packing, validated reactivity, and elimination of costly route scouting for incorrect analogs.

Molecular Formula C7H4Cl2O
Molecular Weight 175.01 g/mol
CAS No. 10203-08-4
Cat. No. B167965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzaldehyde
CAS10203-08-4
Molecular FormulaC7H4Cl2O
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C=O
InChIInChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChIKeyCASRSOJWLARCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobenzaldehyde (CAS 10203-08-4): A Specialized Meta-Disubstituted Benzaldehyde Intermediate for Precision Organic Synthesis and Materials Chemistry


3,5-Dichlorobenzaldehyde (CAS 10203-08-4) is an aromatic aldehyde characterized by two chlorine substituents located at the meta (3 and 5) positions relative to the aldehyde group on the benzene ring [1]. With a molecular formula of C7H4Cl2O and a molecular weight of 175.01 g/mol, this compound typically presents as a white to light yellow crystalline powder with a melting point range of 63.5–65.5 °C . The specific 3,5-dichloro substitution pattern imparts distinct electronic and steric properties that are fundamental to its reactivity profile, differentiating it from its ortho- and para-substituted analogs [2]. As an electrophilic synthon, it is widely employed in organic synthesis as a crucial building block for the construction of complex molecules, including pharmaceutical intermediates and heterocyclic systems .

Why 3,5-Dichlorobenzaldehyde Cannot Be Simply Substituted with Other Dichlorobenzaldehyde Isomers in Synthesis and Crystallization


Substituting 3,5-dichlorobenzaldehyde with other dichlorobenzaldehyde isomers, such as 2,4- or 3,4-dichlorobenzaldehyde, is scientifically unsound due to profound differences in molecular geometry, intermolecular interaction energetics, and resulting solid-state properties [1]. The specific 3,5-substitution pattern leads to a unique crystal packing architecture characterized by a predominance of stabilizing inter-stack interactions rather than the intra-stack pi-pi stacking observed in most other isomers [2]. This fundamental difference in supramolecular assembly can drastically alter the compound's melting point , solubility, and even its reactivity in solid-state reactions or when used as a precursor for materials synthesis. Furthermore, the electronic influence of the meta-chloro groups modulates the aldehyde's electrophilicity and the aromatic ring's reactivity in a way that is not replicated by ortho or para substitution, directly impacting reaction yields and selectivity .

Quantitative Differentiation of 3,5-Dichlorobenzaldehyde from its Structural Isomers: Evidence for Informed Scientific Selection


Unique Crystal Packing Motif: 3,5-Dichlorobenzaldehyde Shows Predominant Inter-Stack Stabilization Unlike Most Isomers

In a systematic crystallographic and computational study of all six dichlorobenzaldehyde isomers, 3,5-dichlorobenzaldehyde was identified as one of only two isomers (the other being 2,4-dichlorobenzaldehyde) where inter-stack interactions provide greater stabilization than the intra-stack pi-pi interactions that dominate in the other four isomers [1]. The analysis, using the semi-classical density sums (SCDS-PIXEL) method, quantified the interaction energies within the crystal lattice, revealing a fundamental difference in the supramolecular assembly driven by the specific 3,5-chloro substitution pattern [2].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Distinct Solid-State Energetics: Differential Scanning Calorimetry (DSC) Data Reveals Higher Thermal Stability

The thermal stability and phase behavior of halogenated benzaldehydes, as determined by Differential Scanning Calorimetry (DSC), shows a measurable difference between 3,5-dichlorobenzaldehyde and the 2,4-dichloro isomer [1]. This quantitative data provides a direct physical property benchmark for assessing purity and stability, a critical parameter for procurement and storage considerations.

Thermal Analysis Pharmaceutical Preformulation Polymorphism

Validated Synthetic Utility: High Yield in Key Pharmaceutical Intermediate Synthesis

3,5-Dichlorobenzaldehyde has been specifically selected and validated as a starting material for the synthesis of β-aryl-β-amino acid enantiomers, a class of compounds with significant pharmaceutical relevance . Its use is documented in primary literature and vendor technical datasheets, confirming its reliability and performance in this specific reaction pathway, a role not universally applicable to all dichlorobenzaldehyde isomers due to their differing steric and electronic profiles [1].

Medicinal Chemistry Process Chemistry Asymmetric Synthesis

Targeted Application Scenarios for 3,5-Dichlorobenzaldehyde Driven by Quantitative Differentiation


Crystal Engineering and Solid-State Formulation Studies

Researchers focused on crystal engineering, polymorph screening, or the development of solid-state formulations should select 3,5-dichlorobenzaldehyde when a predictable crystal packing architecture with dominant inter-stack stabilization is required [1]. As demonstrated by its unique intermolecular interaction profile, this compound offers a distinct supramolecular synthon compared to its isomers, making it a valuable model compound for studying the relationship between molecular substitution, lattice energy (as reflected in its melting enthalpy), and bulk material properties [2].

Synthesis of Beta-Aryl-Beta-Amino Acid Derivatives and Related Pharmaceutical Building Blocks

For synthetic chemists developing routes to chiral beta-amino acids or related pharmacophores, 3,5-dichlorobenzaldehyde is a validated and reliable starting material with established literature precedence . Its specific use in the synthesis of β-aryl-β-amino acid enantiomers differentiates it from other isomers that may lack the appropriate steric or electronic profile for this transformation [3]. Procuring this specific isomer ensures a direct, low-risk entry into a class of compounds with demonstrated biological activity, saving time and resources on route scouting.

Fundamental Physical Property Benchmarking in Isomeric Series

In analytical chemistry and physical property research, 3,5-dichlorobenzaldehyde serves as a key data point within the isomeric series of dichlorobenzaldehydes. Its well-characterized melting point (63.5-65.5 °C) and distinct solid-state energetics, as revealed by DSC analysis, provide a benchmark for validating computational models, developing new analytical methods, or investigating structure-property relationships in halogenated aromatics. Comparing its thermal behavior with that of, for example, the 2,3- or 2,4-isomer can yield insights into the effects of substitution pattern on intermolecular forces [4].

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